molecular formula C43H76NO8P B10830581 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE

1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE

Cat. No.: B10830581
M. Wt: 766.0 g/mol
InChI Key: MOJMRZJNAPRFBD-NGHJRSEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE can be synthesized through the esterification of stearic acid and eicosapentaenoic acid with glycerophosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids on the glycerol backbone .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fish oils. The extracted lipids are then purified and processed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The eicosapentaenoic acid component is known to modulate inflammatory responses by acting on molecular targets such as cyclooxygenases and lipoxygenases .

Comparison with Similar Compounds

Uniqueness: 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE is unique due to its specific fatty acid composition and its presence in fish oils. Its combination of stearic acid and eicosapentaenoic acid provides distinct biochemical properties and potential health benefits .

Properties

Molecular Formula

C43H76NO8P

Molecular Weight

766.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C43H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,41H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,19-17-,24-22-,30-28-/t41-/m1/s1

InChI Key

MOJMRZJNAPRFBD-NGHJRSEQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

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